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Abstract
Aureusimine B, also known as phevalin, is a cyclic dipeptide secondary metabolite produced

by the human pathogen Staphylococcus aureus. Its biosynthesis is of significant interest due to

its potential role in virulence and host-pathogen interactions. This technical guide provides an

in-depth overview of the biosynthesis of Aureusimine B via a nonribosomal peptide

synthetase (NRPS) pathway. It is intended for researchers, scientists, and drug development

professionals working in the fields of natural product biosynthesis, enzymology, and infectious

diseases. This document details the enzymatic machinery, precursor requirements, and known

regulatory influences governing the production of this intriguing molecule. Furthermore, it

furnishes detailed experimental protocols for the study of aureusimine biosynthesis and

presents key quantitative data in a structured format to facilitate comparative analysis.

Introduction
Nonribosomal peptides (NRPs) are a diverse class of natural products synthesized by

microorganisms, independent of the ribosomal machinery. These molecules often exhibit potent

biological activities, including antibiotic, immunosuppressive, and cytotoxic properties. In
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Staphylococcus aureus, a single NRPS, AusA, is responsible for the production of a family of

cyclic dipeptides known as aureusimines.[1][2] The aureusimine family includes tyrvalin

(aureusimine A), phevalin (aureusimine B), and leuvalin, which are formed from the

condensation of an aromatic or branched-chain amino acid with L-valine.[3]

Aureusimine B (phevalin) is of particular interest as its production is elevated in S. aureus

biofilms, which are associated with chronic infections and increased resistance to antimicrobial

agents.[4][5] Understanding the biosynthetic pathway of Aureusimine B not only provides

insights into the metabolic capabilities of S. aureus but may also unveil novel targets for anti-

infective therapies.[6] This guide aims to consolidate the current knowledge on Aureusimine B
biosynthesis, providing a comprehensive resource for its further investigation.

The Aureusimine Biosynthetic Gene Cluster and
NRPS Machinery
The biosynthesis of aureusimines is encoded by the aus biosynthetic gene cluster, which

consists of two key genes: ausA and ausB.[7][8]

ausA: This gene encodes the central enzyme of the pathway, a large, dimodular

nonribosomal peptide synthetase (NRPS) with a molecular weight of approximately 277 kDa.

[3][9]

ausB: This gene encodes a phosphopantetheinyl transferase (PPTase). The AusB enzyme is

crucial for the post-translational modification of the apo-AusA protein to its active holo-form

by attaching a 4'-phosphopantetheine moiety to the thiolation domains.[9]

Domain Architecture of the AusA NRPS
The AusA NRPS possesses a canonical bimodular architecture, with each module responsible

for the incorporation of one amino acid into the final dipeptide product. The domain

organization of AusA is as follows: A1-T1-C-A2-T2-R.[1][3][9]

Module 1 (A1-T1):

A1 (Adenylation domain): Selects and activates the first amino acid, L-valine, by

converting it into an aminoacyl-adenylate.
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T1 (Thiolation or Peptidyl Carrier Protein domain): Covalently tethers the activated L-

valine via a thioester bond to its 4'-phosphopantetheine arm.

C (Condensation domain): Catalyzes the formation of the peptide bond between the L-valine

tethered to T1 and the amino acid tethered to T2.

Module 2 (A2-T2):

A2 (Adenylation domain): Exhibits substrate promiscuity, selecting and activating either L-

phenylalanine (for Aureusimine B), L-tyrosine (for Aureusimine A), or L-leucine (for

leuvalin).[10]

T2 (Thiolation domain): Covalently binds the activated aromatic or branched-chain amino

acid.

R (Reductase domain): A terminal reductase domain that releases the nascent dipeptide

from the T2 domain as a dipeptide aldehyde. This aldehyde is then thought to spontaneously

cyclize to form the characteristic pyrazinone ring of the aureusimines.[7][9]

Biosynthetic Pathway of Aureusimine B
The biosynthesis of Aureusimine B is a multi-step process orchestrated by the AusA NRPS

assembly line. The key steps are outlined below and illustrated in the accompanying diagram.
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Figure 1: Biosynthetic Pathway of Aureusimine B. This diagram illustrates the modular action

of the AusA NRPS in the synthesis of Aureusimine B from L-valine and L-phenylalanine.

Quantitative Data on Aureusimine B Production
The production of Aureusimine B is influenced by various factors, including the growth

conditions and the genetic background of the S. aureus strain. The following tables summarize

key quantitative data from published studies.

Table 1: Influence of Culture Medium on Aureusimine Production

Culture
Medium

Precursor
Availability

Phevalin
(Aureusimine
B) Production

Tyrvalin
(Aureusimine
A) Production

Reference

RPMI1640
90 µM Phe, 110

µM Tyr

Preferentially

synthesized
Detected [1][11]

Chemically

Defined Medium

(CDM)

Similar Phe and

Tyr levels

Comparable to

tyrvalin (slight

preference)

Comparable to

phevalin
[11]

CDM lacking

Phenylalanine

De novo Phe

synthesis

Not incorporated

into phevalin
Unaffected [2]

CDM lacking

Tyrosine

De novo Tyr

synthesis
Unaltered Not detected [2]

Synthetic Nasal

Secretion

Medium

Lacks Tyrosine
Marked

production
Not applicable [12]

Table 2: Aureusimine B Production in Different Growth States
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Growth Condition
Phevalin
(Aureusimine B)
Production

Notes Reference

Biofilm
Significantly higher

than planktonic

A putative tyrvalin was

also present at higher

levels in the biofilm.

[5][13]

Planktonic Lower than biofilm - [5]

Table 3: In Vitro Kinetic Parameters of AusA

Substrate KM (µM) kcat (min-1) Assay Method Reference

L-Valine 10 ± 1 1.3 ± 0.03
Product

formation assay
[11]

L-Phenylalanine 1.1 ± 0.1 1.3 ± 0.02
Product

formation assay
[11]

ATP (with L-Val) 16 ± 2 1.3 ± 0.03
Product

formation assay
[11]

ATP (with L-Phe) 15 ± 1 1.3 ± 0.02
Product

formation assay
[11]

NADPH 19 ± 2 1.3 ± 0.03
Product

formation assay
[11]

Regulation of Aureusimine B Biosynthesis
The production of Aureusimine B is tightly regulated and appears to be integrated with the

overall virulence and metabolic state of S. aureus. While a complete signaling cascade for

ausAB expression is yet to be fully elucidated, several factors are known to influence its

production.

Growth Phase: The ausAB genes are reportedly upregulated during the stationary phase of

bacterial growth.[1]
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Biofilm Formation: Aureusimine B production is significantly enhanced in biofilms compared

to planktonic cultures, suggesting a role for this molecule in the biofilm lifestyle.[4][5]

Precursor Availability: The biosynthesis of Aureusimine B is highly dependent on the

availability of exogenous aromatic amino acids, particularly phenylalanine.[2][12] S. aureus

preferentially utilizes amino acids from the host environment for aureusimine synthesis.[2]

Global Virulence Regulators: Although not directly demonstrated for the aus operon, global

regulators of S. aureus virulence, such as the agr quorum-sensing system and two-

component systems like SrrAB, are known to control the expression of secondary metabolite

and virulence factor genes in response to environmental cues. It is plausible that these

systems also modulate aureusimine production.
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Figure 2: Regulatory Influences on Aureusimine B Production. This diagram depicts the

known signals and regulatory factors that positively influence the biosynthesis of Aureusimine
B.

Experimental Protocols
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This section provides detailed methodologies for key experiments used in the study of

Aureusimine B biosynthesis.

UPLC-MS Analysis of Aureusimines
This protocol is adapted from methodologies used for the detection and quantification of

aureusimines in bacterial culture supernatants.

Objective: To detect and quantify Aureusimine B from S. aureus culture supernatants.

Materials:

S. aureus culture grown under desired conditions.

Centrifuge and appropriate tubes.

0.2 µm syringe filters.

UPLC-MS system (e.g., Waters Acquity UPLC with a single quadrupole or tandem

quadrupole mass spectrometer).

C18 reversed-phase UPLC column.

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Aureusimine B (phevalin) analytical standard.

Autosampler vials.

Procedure:

Sample Preparation: a. Pellet the bacterial cells from the culture by centrifugation (e.g.,

10,000 x g for 10 minutes at 4°C). b. Carefully collect the supernatant. c. Filter the

supernatant through a 0.2 µm syringe filter to remove any remaining cells and debris. d.

Transfer the filtered supernatant to an autosampler vial. For quantitative analysis, prepare a

standard curve using the Aureusimine B analytical standard.
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UPLC Conditions: a. Column: C18 reversed-phase column (e.g., Waters BEH C18, 1.7 µm,

2.1 x 50 mm). b. Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical

gradient might be:

0-1 min: 5% B
1-8 min: Linear gradient from 5% to 95% B
8-10 min: 95% B
10-10.1 min: Linear gradient from 95% to 5% B
10.1-12 min: 5% B c. Flow Rate: 0.3 mL/min. d. Column Temperature: 40°C. e. Injection
Volume: 5 µL.

Mass Spectrometry Conditions: a. Ionization Mode: Electrospray Ionization (ESI), positive

mode. b. Capillary Voltage: 3.0 kV. c. Cone Voltage: 30 V. d. Source Temperature: 150°C. e.

Desolvation Temperature: 350°C. f. Data Acquisition: Scan mode for qualitative analysis

(e.g., m/z 100-500). For quantitative analysis, use Selected Ion Recording (SIR) or Multiple

Reaction Monitoring (MRM) for the specific m/z of Aureusimine B ([M+H]+ = 245.16).

ATP-Pyrophosphate (PPi) Exchange Assay for A-Domain
Specificity
This assay measures the substrate-dependent exchange of 32P-labeled pyrophosphate into

ATP, which is a hallmark of the first half-reaction catalyzed by adenylation domains.

Objective: To determine the amino acid substrate specificity of the AusA adenylation domains.

Materials:

Purified AusA protein (or individual A-domains).

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT.

ATP solution (100 mM).

Various amino acid solutions (100 mM).

[32P]Pyrophosphate (PPi).

Unlabeled PPi.
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Quenching solution: 10% trichloroacetic acid (TCA), 2% activated charcoal.

Wash solution: 1% TCA, 100 mM sodium pyrophosphate.

Scintillation vials and scintillation cocktail.

Liquid scintillation counter.

Procedure:

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture (e.g., 50 µL total

volume) containing:

Assay buffer.

ATP (final concentration 2 mM).

Amino acid to be tested (final concentration 2 mM).

[32P]PPi (e.g., 0.1 µCi).

Unlabeled PPi (final concentration 1 mM).

Purified enzyme (e.g., 1-5 µM).

Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a defined

period (e.g., 10-30 minutes).

Quenching: Stop the reaction by adding 200 µL of ice-cold quenching solution. The activated

charcoal will bind the newly formed [32P]ATP.

Washing: a. Incubate the quenched reaction on ice for 5 minutes. b. Pellet the charcoal by

centrifugation (e.g., 14,000 x g for 5 minutes). c. Discard the supernatant. d. Wash the

charcoal pellet three times with 1 mL of wash solution to remove unincorporated [32P]PPi.

Counting: a. Resuspend the final charcoal pellet in a small volume of water and transfer it to

a scintillation vial. b. Add scintillation cocktail. c. Measure the radioactivity using a liquid

scintillation counter.
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Analysis: Compare the radioactivity counts for different amino acid substrates. Higher counts

indicate a higher affinity of the A-domain for that particular amino acid.

Construction of a ΔausAB Deletion Mutant in S. aureus
This protocol outlines a general workflow for creating an unmarked gene deletion using allelic

exchange, which can be applied to the ausAB locus.

Objective: To create a S. aureus strain incapable of producing aureusimines for comparative

studies.

Materials:

S. aureus strain to be mutated.

Temperature-sensitive shuttle vector for allelic exchange (e.g., pIMAY).

E. coli cloning strain (e.g., DH5α).

Restriction enzymes.

T4 DNA ligase.

Primers to amplify flanking regions of ausAB.

Competent S. aureus cells.

Electroporator.

Appropriate antibiotics and selection media.

Procedure:

Construct the Allelic Exchange Plasmid: a. Using PCR, amplify ~1 kb regions upstream (up-

flank) and downstream (down-flank) of the ausAB gene cluster from S. aureus genomic

DNA. b. Clone the up-flank and down-flank fragments into the temperature-sensitive shuttle

vector, adjacent to each other, effectively creating a construct that will replace the ausAB

genes with a direct ligation of the flanking regions. c. Transform the ligation product into E.
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coli and select for transformants. d. Verify the correct plasmid construction by restriction

digest and sequencing.

Transform S. aureus: a. Isolate the verified plasmid from E. coli. b. Transform the plasmid

into electrocompetent S. aureus cells. c. Plate the transformed cells on selective agar (e.g.,

containing chloramphenicol) and incubate at the permissive temperature for plasmid

replication (e.g., 28-30°C).

Select for Single-Crossover Integrants: a. Inoculate a colony from the transformation plate

into broth with the appropriate antibiotic. b. Grow the culture at the non-permissive

temperature (e.g., 37-42°C) to select for cells where the plasmid has integrated into the

chromosome via homologous recombination (single crossover). c. Plate the culture on

selective agar at the non-permissive temperature.

Select for Double-Crossover Excisants: a. Inoculate an integrant colony into non-selective

broth and grow at the permissive temperature to allow for the second recombination event

(plasmid excision). b. Plate dilutions of this culture onto non-selective agar to obtain single

colonies.

Screen for the Deletion Mutant: a. Patch colonies from the non-selective plate onto both

selective and non-selective plates. Colonies that grow on the non-selective plate but not the

selective plate have lost the plasmid and are potential deletion mutants or wild-type

revertants. b. Use colony PCR with primers flanking the ausAB locus to screen the plasmid-

cured colonies. The deletion mutant will yield a smaller PCR product than the wild-type. c.

Confirm the deletion by sequencing the PCR product and by UPLC-MS analysis to show the

absence of aureusimine production.

Conclusion
The biosynthesis of Aureusimine B in Staphylococcus aureus is a fascinating example of

nonribosomal peptide synthesis, executed by the elegant and efficient AusA NRPS machinery.

The production of this metabolite is intricately linked to the bacterium's growth phase, lifestyle

(biofilm vs. planktonic), and the nutrient availability in its environment, particularly the presence

of exogenous phenylalanine. The data and protocols presented in this guide offer a robust

framework for researchers to delve deeper into the enzymology, regulation, and biological

function of this pathway. Further investigation into the precise regulatory networks controlling
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ausAB expression and the role of Aureusimine B in the context of infection will undoubtedly

provide valuable insights into S. aureus pathogenesis and may pave the way for novel

therapeutic strategies targeting this opportunistic pathogen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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